3-Cyclopentyloxy-4-methoxybenzyl alcohol 3-Cyclopentyloxy-4-methoxybenzyl alcohol
Brand Name: Vulcanchem
CAS No.: 133332-49-7
VCID: VC21206299
InChI: InChI=1S/C13H18O3/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-8,11,14H,2-5,9H2,1H3
SMILES: COC1=C(C=C(C=C1)CO)OC2CCCC2
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol

3-Cyclopentyloxy-4-methoxybenzyl alcohol

CAS No.: 133332-49-7

Cat. No.: VC21206299

Molecular Formula: C13H18O3

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclopentyloxy-4-methoxybenzyl alcohol - 133332-49-7

Specification

CAS No. 133332-49-7
Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
IUPAC Name (3-cyclopentyloxy-4-methoxyphenyl)methanol
Standard InChI InChI=1S/C13H18O3/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-8,11,14H,2-5,9H2,1H3
Standard InChI Key JIRHAGAOHOYLNO-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CO)OC2CCCC2
Canonical SMILES COC1=C(C=C(C=C1)CO)OC2CCCC2

Introduction

Chemical Identity and Properties

3-Cyclopentyloxy-4-methoxybenzyl alcohol is a substituted benzyl alcohol with cyclopentyloxy and methoxy functional groups at positions 3 and 4 of the benzene ring, respectively. Its complete chemical identity is detailed in Table 1.

Table 1: Chemical Identifiers of 3-Cyclopentyloxy-4-methoxybenzyl alcohol

ParameterValue
CAS Number133332-49-7
Molecular FormulaC13H18O3
Molecular Weight222.284 g/mol
IUPAC Name(3-cyclopentyloxy-4-methoxyphenyl)methanol
InChI KeyJIRHAGAOHOYLNO-UHFFFAOYSA-N
SMILES NotationCOC1=C(C=C(C=C1)CO)OC2CCCC2
PubChem CID11138706
MDL NumberMFCD03844627

The compound contains a benzene ring with three key substituents: a hydroxymethyl group (-CH2OH), a cyclopentyloxy group (C5H9O-), and a methoxy group (CH3O-) . This unique combination of functional groups contributes to its versatility in various applications and synthetic pathways.

Physical Properties and Specifications

The physical characteristics and specifications of 3-Cyclopentyloxy-4-methoxybenzyl alcohol are important for its handling, storage, and application in various fields. Table 2 summarizes these properties.

Table 2: Physical Properties and Specifications

PropertyDescription
Physical StateNot explicitly stated in sources, likely solid based on similar compounds
Purity Available97% (commercial grade)
Storage ConditionsRoom temperature/Ambient temperatures
SolubilityNot explicitly stated in sources
Product FamilyOrganic Building Blocks

The compound is stable at room temperature, which facilitates its storage and handling in laboratory and industrial settings .

Synthesis and Preparation

The synthesis of 3-Cyclopentyloxy-4-methoxybenzyl alcohol is closely related to the preparation of 3-cyclopentyloxy-4-methoxybenzaldehyde, which serves as either a precursor or can be derived from the alcohol through oxidation/reduction processes.

One approach involves the alkylation of 3-hydroxy-4-methoxybenzaldehyde with cyclopentyl derivatives to create the cyclopentyloxy group at position 3, followed by reduction of the aldehyde to the corresponding alcohol . The patent literature describes methods for preparing the related aldehyde compound, which could then be reduced to obtain the alcohol .

Alternative synthetic routes may involve:

  • Direct alkylation of 3-hydroxy-4-methoxybenzyl alcohol with cyclopentyl halides

  • Reduction of corresponding esters or acids to obtain the benzyl alcohol functionality

These synthetic approaches are valuable in creating this building block for further pharmaceutical and chemical applications.

Applications

Pharmaceutical Applications

3-Cyclopentyloxy-4-methoxybenzyl alcohol serves as a crucial intermediate in pharmaceutical synthesis, particularly in the development of phosphodiesterase 4 (PDE4) inhibitors. These compounds have significant therapeutic potential for treating inflammatory conditions, especially respiratory diseases .

A notable example is its role in the synthesis of 3-(3-Cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine (V11294), a selective inhibitor of human lung PDE4 with an IC50 of 436 nM. This compound has demonstrated activity in various in vitro and in vivo models of inflammation .

The compound is also structurally related to Pyrromilast (7-(3-cyclopentyloxy-4-methoxyphenyl)-hexahydro-3H-pyrrolizin-3-one), which is being investigated as a promising agent for treating chronic obstructive pulmonary disease (COPD) . This indicates the significance of the 3-cyclopentyloxy-4-methoxyphenyl moiety in developing respiratory therapeutics.

Industrial Applications

Beyond pharmaceuticals, 3-Cyclopentyloxy-4-methoxybenzyl alcohol finds applications in several industrial sectors:

  • Flavor and Fragrance Industry: The compound is utilized to develop unique aromatic compounds that enhance scent profiles in perfumes and flavorings, providing competitive advantages in product formulation .

  • Polymer Chemistry: It functions as a modifier in polymer formulations, improving properties such as flexibility and thermal stability. These improvements are particularly valuable for applications in packaging and automotive industries .

  • Cosmetic Formulations: The compound is incorporated into skincare products for its potential antioxidant properties, potentially contributing to improved skin health and appearance .

Research Applications

As an organic building block, 3-Cyclopentyloxy-4-methoxybenzyl alcohol enables innovative reactions in organic synthesis. Its structure allows chemists to create complex molecules efficiently, making it a valuable tool in research settings . The presence of multiple functional groups (benzyl alcohol, cyclopentyloxy, and methoxy) provides opportunities for selective transformations and derivatization.

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